Halofuginone

Description

Historical Context and Derivation from Natural Products

The story of halofuginone (B1684669) begins with the traditional Chinese herb Dichroa febrifuga Lour., a plant belonging to the Hydrangeaceae family, which has been used for centuries to treat malaria. preprints.orgmdpi.com In the 1940s, scientists isolated the active alkaloid from the roots and leaves of this plant, initially named dichroin B and later renamed febrifugine (B1672321). preprints.orgmdpi.com Febrifugine demonstrated significant antimalarial effects. mdpi.com

Driven by the desire to enhance the therapeutic properties and reduce the toxicity of febrifugine, researchers synthesized various analogs. preprints.org In 1967, the American Cyanamid Company first synthesized this compound hydrobromide, a halogenated derivative of febrifugine. nih.gov This synthetic modification involved the introduction of bromine and chlorine atoms onto the quinazolinone ring of the febrifugine structure. ontosight.aipreprints.org This structural alteration was found to preserve the antimalarial efficacy while potentially lowering cytotoxicity. nih.gov Subsequently, this compound found its primary application in veterinary medicine as an effective agent against coccidiosis in poultry. poultrymed.commdpi.com

The synthesis of this compound hydrobromide can be achieved through various methods, often starting from precursors like m-chlorotoluene to construct the 7-bromo-6-chloroquinazolin-4(3H)-one core, followed by a series of reactions to introduce the side chain. nih.govnih.gov The development of more efficient and cost-effective synthesis routes remains an active area of chemical research. nih.gov

Overview of Preclinical Research Trajectories and Biological Activities

Preclinical research on this compound hydrobromide has unveiled a broad spectrum of biological activities, extending far beyond its initial use as an antiparasitic agent. The primary research trajectories have focused on its anti-fibrotic, anti-cancer, and immunomodulatory properties.

Anti-Fibrotic Activity: A significant body of research has demonstrated the potent anti-fibrotic effects of this compound. researchgate.net It has been shown to inhibit the synthesis of collagen type I, a key component of the extracellular matrix that accumulates excessively in fibrotic conditions. ontosight.airesearchgate.net This inhibitory action is mediated, at least in part, through the inhibition of the Transforming Growth Factor-β (TGF-β) signaling pathway, specifically by preventing the phosphorylation of Smad3. nih.govnih.gov By blocking this pathway, this compound reduces the differentiation of fibroblasts into myofibroblasts, the primary cells responsible for collagen production in fibrotic tissues. nih.govresearchgate.net Preclinical studies in animal models of liver, kidney, and skin fibrosis have shown that this compound can reduce tissue fibrosis and improve organ function. ontosight.aiontosight.ainih.gov

Anti-Cancer Activity: this compound has demonstrated promising anti-cancer effects in various preclinical models. nih.gov Its anti-tumor activity is attributed to several mechanisms, including the inhibition of tumor cell proliferation, induction of apoptosis, and suppression of angiogenesis and metastasis. drugbank.comoncotarget.comnih.gov this compound has been shown to inhibit the growth of various cancer cell lines, including those from breast cancer, osteosarcoma, and colorectal cancer. oncotarget.comnih.govoncotarget.com In vivo studies using xenograft models have confirmed that this compound can retard tumor growth and reduce the development of lung metastases. oncotarget.comnih.gov The anti-cancer effects are also linked to its ability to inhibit the TGF-β signaling pathway and the expression of matrix metalloproteinase-2 (MMP-2), an enzyme involved in tumor invasion. oncotarget.comnih.gov Furthermore, research suggests that this compound can inhibit the Akt/mTORC1 signaling pathway and glucose metabolism in colorectal cancer cells. oncotarget.com

Immunomodulatory Activity: this compound exhibits significant immunomodulatory properties, particularly through its selective inhibition of the development of T helper 17 (Th17) cells. wikipedia.org Th17 cells are key players in the pathogenesis of various autoimmune and inflammatory diseases. nih.gov The mechanism underlying this effect involves the inhibition of prolyl-tRNA synthetase (ProRS), which leads to an amino acid starvation response (AAR) that selectively prevents Th17 cell differentiation. nih.govrndsystems.com This targeted action on Th17 cells, without affecting other T cell subsets crucial for normal immune function, makes this compound a potential therapeutic agent for autoimmune disorders. wikipedia.org

Interactive Data Tables

Table 1: Preclinical Research on this compound Hydrobromide in Fibrosis

| Model System | Key Findings | Reference(s) |

| Human Skin Fibroblasts | Inhibited TGF-β-activated collagen synthesis. | nih.gov |

| Tight-skin (Tsk+)-mouse Fibroblasts | Inhibited both Smad3 phosphorylation and collagen synthesis. | nih.gov |

| Rat Model of Subglottic Trauma | Decreased fibrosis/scar tissue formation. | nih.gov |

| Animal Models of Liver Fibrosis | Prevented the increase in collagen α1(I) gene expression and collagen content. | nih.gov |

| Pancreatic Ductal Adenocarcinoma (PDA) Model | Disrupted stromal barriers by decreasing fibroblast activation and reducing extracellular matrix elements. | aacrjournals.org |

Table 2: Preclinical Research on this compound Hydrobromide in Cancer

| Cancer Type | Model System | Key Findings | Reference(s) |

| Triple-Negative Breast Cancer | In vitro (MDA-MB-231 cells) & In vivo (orthotopic mouse model) | Inhibited cell growth in a time- and concentration-dependent manner; impeded lung metastasis. | nih.govdovepress.com |

| Colorectal Cancer | In vitro (human CRC cells) & In vivo (xenograft-bearing nude mice) | Inhibited cell proliferation, induced apoptosis, and retarded tumor growth through regulation of Akt/mTORC1 signaling. | oncotarget.com |

| Osteosarcoma | In vivo (mice preclinical model) | Significantly inhibited tumor growth and the development of lung metastases. | oncotarget.com |

| Bladder Cancer | In vitro & In vivo (mice) | Inhibited ECM invasion and lung metastasis. | rndsystems.com |

| Hepatoma | In vivo (xenograft mice) | Reduced tumor growth and mortality. | nih.gov |

Table 3: Mechanistic Insights into this compound Hydrobromide's Biological Activities

| Biological Activity | Mechanism of Action | Key Molecular Targets/Pathways | Reference(s) |

| Anti-Fibrotic | Inhibition of collagen synthesis | Inhibition of TGF-β-dependent Smad3 phosphorylation. | nih.govresearchgate.netnih.gov |

| Anti-Cancer | Inhibition of tumor growth and metastasis | Inhibition of TGF-β/Smad3 cascade, MMP-2 expression, and Akt/mTORC1 signaling. | oncotarget.comoncotarget.comnih.gov |

| Immunomodulatory | Inhibition of Th17 cell development | Inhibition of prolyl-tRNA synthetase (ProRS) leading to activation of the amino acid response (AAR) pathway. | nih.govrndsystems.comtocris.com |

| Antiviral | Inhibition of viral replication | Host-targeting antiviral activity. | nih.gov |

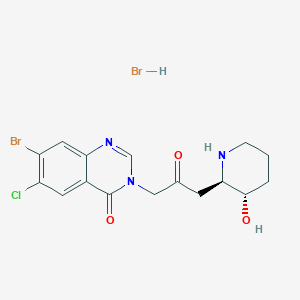

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-6-chloro-3-[3-[(2R,3S)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrClN3O3/c17-11-6-13-10(5-12(11)18)16(24)21(8-20-13)7-9(22)4-14-15(23)2-1-3-19-14/h5-6,8,14-15,19,23H,1-4,7H2/t14-,15+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVASCWIMLIKXLA-CABCVRRESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@H](NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301339439 | |

| Record name | (-)-Halofuginone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301339439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55837-20-2, 868851-54-1, 7695-84-3 | |

| Record name | Halofuginone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055837202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Halofuginone, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868851541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Halofuginone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04866 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (-)-Halofuginone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301339439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HALOFUGINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L31MM1385E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HALOFUGINONE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H84E4Y7HC9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Action of Halofuginone Hydrobromide

Inhibition of Prolyl-tRNA Synthetase (ProRS)

Halofuginone's primary molecular target is the enzyme prolyl-tRNA synthetase (ProRS), a member of the aminoacyl-tRNA synthetase family essential for protein biosynthesis. nih.govmalariaworld.orgresearchgate.net By inhibiting ProRS, This compound (B1684669) effectively mimics a state of proline starvation, triggering a cascade of cellular responses. nih.gov

Molecular Binding and Specificity of ProRS Inhibition

This compound acts as a competitive inhibitor of ProRS, with a high affinity for the enzyme. nih.govmedchemexpress.com Structural and biochemical analyses have revealed that this compound binds to the active site of ProRS, occupying the pockets for both proline and the tRNA acceptor stem in an ATP-dependent manner. nih.govnih.govsemanticscholar.orgnih.gov This binding prevents the charging of tRNA with proline, a crucial step in protein translation. nih.gov The inhibition is specific for proline, as this compound does not significantly affect the activity of other aminoacyl-tRNA synthetases. nih.gov The addition of exogenous proline can reverse the inhibitory effects of this compound, confirming the competitive nature of the inhibition. nih.govnih.gov

Crystal structure studies of the human prolyl-tRNA synthetase domain (hPRS) in complex with this compound have provided detailed insights into the molecular interactions. semanticscholar.orgnih.govresearchgate.net These studies have identified key amino acid residues within the active site that are crucial for the binding of this compound. semanticscholar.orgnih.gov

| Parameter | Value | Description |

| Target Enzyme | Prolyl-tRNA Synthetase (ProRS) | Catalyzes the attachment of proline to its cognate tRNA. |

| Mechanism | Competitive Inhibition | This compound competes with proline for binding to the ProRS active site. nih.gov |

| Binding Site | Proline and tRNA binding pockets | Occupies the active site of the enzyme. medchemexpress.comnih.gov |

| Dependency | ATP-dependent | ATP is required for tight binding of this compound to ProRS. nih.gov |

| Specificity | Specific for ProRS | Does not significantly inhibit other aminoacyl-tRNA synthetases. nih.gov |

| Reversibility | Reversible | Effects can be reversed by the addition of excess proline. nih.govnih.gov |

Induction of Amino Acid Starvation Response (AAR)

The inhibition of ProRS by this compound leads to an accumulation of uncharged tRNAPro, which is a key signal for the activation of the Amino Acid Starvation Response (AAR). nih.gov The AAR is a highly conserved cellular stress response that enables cells to adapt to nutrient deprivation. plos.orgnih.govcornell.edu

The accumulation of uncharged tRNAs is detected by the protein kinase General Control Nonderepressible 2 (GCN2). nih.goviu.eduresearchgate.net GCN2 is a serine/threonine kinase that, upon activation, phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α). nih.govnih.govresearchgate.net Phosphorylation of eIF2α leads to a global reduction in protein synthesis, thereby conserving resources, while paradoxically promoting the translation of specific mRNAs, such as that encoding Activating Transcription Factor 4 (ATF4). nih.govnih.gov ATF4 is a key transcription factor that orchestrates the expression of genes involved in amino acid synthesis and transport, helping the cell to cope with the perceived amino acid deficiency. nih.govnih.gov

| Component | Role in this compound-Induced AAR |

| Uncharged tRNAPro | Accumulates due to ProRS inhibition and acts as the primary signal. nih.gov |

| GCN2 | Senses uncharged tRNA and becomes activated. nih.goviu.edu |

| eIF2α | Phosphorylated by activated GCN2, leading to translational reprogramming. nih.govnih.gov |

| ATF4 | Its translation is upregulated, and it transcriptionally activates AAR target genes. nih.govnih.gov |

Recent research suggests that the effects of this compound may not be solely dependent on the canonical GCN2-eIF2α-ATF4 axis. nih.gov Studies have indicated that GCN1, a protein that interacts with GCN2 and is involved in its activation, may have roles independent of GCN2 in mediating some of the anti-inflammatory effects of aminoacyl-tRNA synthetase inhibitors like this compound. nih.gov This suggests the existence of a non-canonical AAR pathway that branches off from the traditional signaling cascade. nih.gov The precise roles of other potential mediators such as RWDD1 and DRG2 in the context of this compound's action are still under investigation.

Modulation of Transforming Growth Factor-β (TGF-β) Signaling Pathway

Beyond its effects on protein synthesis, this compound is a known modulator of the Transforming Growth Factor-β (TGF-β) signaling pathway. nih.gov This pathway is integral to numerous cellular processes, including cell proliferation, differentiation, and the production of extracellular matrix components. wikipedia.org Dysregulation of TGF-β signaling is a hallmark of fibrotic diseases and cancer.

Inhibition of Smad2/3 Phosphorylation

The canonical TGF-β signaling pathway involves the binding of TGF-β ligands to their cell surface receptors, leading to the phosphorylation and activation of receptor-regulated Smad proteins, primarily Smad2 and Smad3. wikipedia.org Once phosphorylated, Smad2 and Smad3 form a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes. wikipedia.org

This compound has been shown to inhibit the phosphorylation of Smad2 and Smad3. nih.govplos.orgnih.gov This inhibitory effect on Smad phosphorylation effectively blocks the downstream signaling cascade, leading to a reduction in the expression of TGF-β-responsive genes, such as those involved in collagen synthesis. nih.govtargetmol.com The precise mechanism by which this compound inhibits Smad2/3 phosphorylation is linked to its primary action on ProRS and the subsequent activation of the AAR. nih.gov The AAR can lead to the depletion of TGF-β receptor II (TβRII), thereby impairing the cell's ability to respond to TGF-β stimulation. nih.gov

| Component | Function in TGF-β Pathway | Effect of this compound |

| TGF-β Ligand | Initiates the signaling cascade by binding to its receptor. wikipedia.org | No direct effect. |

| TGF-β Receptors | Transmembrane serine/threonine kinases that activate Smads. wikipedia.org | This compound can lead to the depletion of TβRII. nih.gov |

| Smad2/3 | Receptor-regulated Smads that are phosphorylated upon receptor activation. wikipedia.org | Phosphorylation is inhibited. nih.govplos.orgnih.gov |

| Smad4 | Co-Smad that forms a complex with phosphorylated Smad2/3. wikipedia.org | Complex formation is reduced due to lack of phosphorylated Smad2/3. |

| Target Genes | Genes regulated by the Smad complex, often involved in fibrosis. nih.gov | Transcription is downregulated. nih.gov |

Regulation of TGF-β Receptor Expression

This compound hydrobromide modulates the transforming growth factor-beta (TGF-β) signaling pathway, in part, by regulating the expression of its receptors. Research has demonstrated that this compound can lead to a reduction in the protein levels of TGF-β receptor II (TβRII). nih.gov However, the expression of TGF-β receptor I (TβRI) appears to be unaffected by the compound. nih.gov This selective downregulation of TβRII is a key mechanism through which this compound exerts its inhibitory effects on TGF-β signaling.

Downstream Effects on Extracellular Matrix (ECM) Synthesis and Deposition

A significant consequence of this compound's interference with TGF-β signaling is the inhibition of extracellular matrix (ECM) synthesis and deposition. This is particularly relevant in the context of fibrotic diseases, which are characterized by excessive ECM accumulation. This compound has been demonstrated to inhibit the synthesis and deposition of ECM components by various cell types, including glomerular mesangial cells. nih.govcore.ac.uk

Specifically, this compound has been shown to inhibit the synthesis of collagen type I, a major component of the ECM. nih.govdovepress.comdntb.gov.ua This inhibition occurs at the level of gene expression. nih.gov In human corneal fibroblasts stimulated with TGF-β, this compound significantly reduced the expression of key fibrotic markers, including alpha-smooth muscle actin (α-SMA), fibronectin, and type I collagen. nih.gov The reduction in these proteins, which are crucial for tissue remodeling and fibrosis, underscores the anti-fibrotic potential of this compound.

Impact on Interleukin-17 (IL-17) Signaling Pathway

Selective Inhibition of T Helper 17 (Th17) Cell Differentiation

This compound hydrobromide has been identified as a potent and selective inhibitor of T helper 17 (Th17) cell differentiation in both murine and human cells. nih.govnih.gov Th17 cells are a subset of T helper cells that produce interleukin-17 (IL-17) and are key mediators of autoimmunity and inflammation. nih.govnih.gov The inhibitory effect of this compound on Th17 differentiation is not a result of cytotoxicity at effective concentrations. researchgate.net

The mechanism underlying this selective inhibition involves the activation of the amino acid starvation response (AAR), a cytoprotective signaling pathway. nih.govnih.gov this compound's activation of the AAR pathway effectively suppresses the differentiation of naive CD4+ T cells into Th17 cells. nih.govnih.gov This effect is most pronounced when the compound is introduced within the first 24 hours of T cell culture. researchgate.net Research has confirmed that this compound directly suppresses the differentiation of Th17 cells, which has been shown to ameliorate inflammation in animal models of chronic periodontitis. researchgate.net This selective action on Th17 cells, without broadly impairing lymphocyte function at lower concentrations, highlights its potential as a targeted immunomodulatory agent. nih.govresearchgate.net

Regulation of Macrophage Polarization

Recent studies have indicated that this compound hydrobromide can influence the polarization of macrophages. Macrophages are highly plastic cells that can adopt different functional phenotypes, broadly classified as pro-inflammatory M1 and anti-inflammatory M2 macrophages. In the context of inflammatory diseases such as rheumatoid arthritis, a predominance of M1 macrophages contributes to tissue damage.

A novel dual-targeted nanocomplex delivering this compound hydrobromide has been shown to promote the repolarization of M1 macrophages to an M2 phenotype in a rat model of adjuvant-induced arthritis. nih.gov This shift from a pro-inflammatory to an anti-inflammatory macrophage phenotype is a crucial mechanism for resolving inflammation and protecting against bone destruction. nih.gov By promoting this repolarization, this compound contributes to the suppression of immune-mediated inflammation. nih.gov

Modulation of NF-κB and Matrix Metalloproteinase-9 (MMP-9) Expression

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses and the expression of various downstream targets, including matrix metalloproteinases (MMPs). While direct studies on the effect of this compound on NF-κB in the context of IL-17 signaling are emerging, its influence on MMPs has been documented.

This compound has been shown to inhibit the activity of matrix metalloproteinase-2 (MMP-2), a related enzyme often involved in tissue remodeling. nih.gov Although the direct link between this compound and MMP-9 in the context of macrophage polarization and IL-17 signaling requires further elucidation, the modulation of MMP activity is a known downstream effect of inflammatory signaling pathways. It is established that the activity of MMP-9 can be modulated by signaling pathways that involve NF-κB. nih.gov Given that this compound impacts inflammatory processes where NF-κB and MMP-9 are key players, it is plausible that it modulates this axis, but more direct research is needed to fully characterize this interaction.

Influence on Bone Morphogenetic Protein (BMP) Signaling Pathway

This compound hydrobromide also exerts an inhibitory effect on the Bone Morphogenetic Protein (BMP) signaling pathway, which is part of the TGF-β superfamily. nih.govnih.gov BMPs are involved in a wide range of cellular processes, including osteogenesis and cell differentiation. mdpi.com

Interaction with Other Signaling Cascades

This compound hydrobromide modulates several critical intracellular signaling pathways implicated in cell growth, proliferation, and survival. Its ability to interfere with these cascades is central to its observed anti-fibrotic and anti-neoplastic activities.

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling network that promotes cell survival, growth, and proliferation. In the context of cancer, this pathway is often hyperactivated. This compound has been shown to inhibit colorectal cancer growth by downregulating the Akt/mTORC1 signaling pathway. This inhibition leads to a reduction in aerobic glycolysis (the Warburg effect), a metabolic hallmark of cancer cells, thereby impeding their proliferation. The downregulation of this pathway by this compound also affects downstream effectors such as p70S6K and 4EBP1, which are critical for protein synthesis and cell growth.

Research has demonstrated that this compound's interference with the PI3K/AKT/mTOR pathway is a key mechanism in its anti-cancer effects, particularly in colorectal cancer. Studies have also pointed to the role of this pathway in idiopathic pulmonary fibrosis, suggesting that its modulation by compounds like this compound could have therapeutic implications in fibrotic diseases. core.ac.uknih.govnih.govresearchgate.net

| Affected Molecule/Process | Observed Effect of this compound | Cell/Disease Model | Key Implication |

|---|---|---|---|

| Akt/mTORC1 Signaling | Downregulation | Colorectal Cancer Cells | Inhibition of cancer cell growth and proliferation |

| Aerobic Glycolysis (Warburg Effect) | Inhibition | Colorectal Cancer Cells | Suppression of cancer cell metabolism |

| p70S6K and 4EBP1 | Inhibition | Colorectal Cancer Cells | Reduction in protein synthesis and cell growth |

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of cellular defense against oxidative and xenobiotic stresses. In many cancer types, the Nrf2 pathway is constitutively active, which confers resistance to chemotherapy and radiotherapy. nih.govelsevierpure.com this compound has been identified as an inhibitor of Nrf2. nih.gov

This compound treatment has been found to rapidly reduce Nrf2 protein levels. nih.govelsevierpure.com This effect is achieved by inducing a cellular amino acid starvation response, which in turn represses global protein synthesis and leads to the rapid depletion of Nrf2. nih.govelsevierpure.com By suppressing Nrf2 accumulation, this compound can ameliorate the resistance of cancer cells to anti-cancer drugs, enhancing their chemosensitivity. nih.govnih.gov This provides a preclinical proof-of-concept for the use of this compound in treating chemo- and radio-resistant cancers. nih.govelsevierpure.com

| Affected Molecule/Process | Observed Effect of this compound | Cell/Disease Model | Key Implication |

|---|---|---|---|

| Nrf2 Protein Levels | Rapid reduction | Nrf2-addicted cancer cells (e.g., KYSE70, A549) | Depletion of a key cellular defense factor |

| Cellular Amino Acid Starvation Response | Induction | Cancer Cells | Repression of global protein synthesis |

| Chemoresistance | Amelioration | Nrf2-addicted cancer cells | Enhanced sensitivity to anti-cancer drugs like cisplatin (B142131) |

The Wnt/β-catenin signaling pathway is fundamental in embryonic development and adult tissue homeostasis. Its dysregulation is a well-established driver of carcinogenesis, particularly in colorectal cancer, where it promotes cellular proliferation and metastasis. mdpi.comchemdiv.com While the Wnt/β-catenin pathway is a significant target in cancer therapy, direct evidence from the provided search results demonstrating the interaction of this compound hydrobromide with this pathway is currently lacking. Further research is required to elucidate any potential modulatory effects of this compound on Wnt/β-catenin signaling.

Recent research has uncovered a novel mechanism of action for this compound involving exosomes and microRNAs. In breast cancer cells, treatment with this compound has been shown to induce the production and secretion of exosomes containing microRNA-31 (miR-31). researchgate.net These exosomes can be taken up by other breast cancer cells, where the shuttled miR-31 then specifically targets Histone Deacetylase 2 (HDAC2). researchgate.net

The targeting of HDAC2 by miR-31 leads to alterations in the expression of cell cycle regulatory proteins, including an increase in cyclin-dependent kinase 2 (CDK2) and cyclin D1, and a suppression of p21 expression. researchgate.net This modulation of the HDAC2/cell cycle signaling axis ultimately suppresses the proliferation of MCF-7 breast cancer cells. researchgate.net This finding suggests a new role for this compound in tumorigenesis through the regulation of exosome production and their microRNA content. researchgate.net

| Affected Molecule/Process | Observed Effect of this compound | Cell/Disease Model | Key Implication |

|---|---|---|---|

| Exosome Production | Induction | MCF-7 Breast Cancer Cells | Release of signaling vesicles |

| Exosomal miR-31 | Increased shuttling | MCF-7 Breast Cancer Cells | Delivery of regulatory microRNA to other cells |

| HDAC2 | Targeting and inhibition | MCF-7 Breast Cancer Cells | Modulation of cell cycle regulatory proteins |

| Cell Proliferation | Suppression | MCF-7 Breast Cancer Cells | Anticancer effect |

Inhibition of Matrix Metalloproteinase-2 (MMP-2) Expression

Matrix Metalloproteinase-2 (MMP-2) is an enzyme that plays a critical role in the degradation of the extracellular matrix, a process essential for tumor cell invasion and metastasis. nih.gov this compound is a potent inhibitor of MMP-2 gene expression. nih.govtargetmol.com

Studies have shown that this compound can achieve significant inhibition of MMP-2 expression in bladder carcinoma cells at low concentrations. nih.gov This inhibition occurs at the transcriptional level, as demonstrated by a pronounced suppression of the MMP-2 promoter activity. nih.gov The potent anti-metastatic activity of this compound is largely attributed to this transcriptional suppression of the MMP-2 gene, which leads to decreased enzymatic activity, reduced matrix degradation, and consequently, diminished tumor cell extravasation. nih.gov In oral squamous cell carcinoma, this compound has also been shown to inhibit MMP-2 expression in cancer-associated fibroblasts, which in turn attenuates the migration and invasion of cancer cells. frontiersin.org Furthermore, in a rat model of hepatocellular carcinoma, this compound treatment significantly reduced the percentage of active MMP-2 in both tumor and non-neoplastic liver tissue, contributing to the suppression of lung metastasis. researchgate.net

Effects on Ion Channels and Related Physiological Responses

Emerging evidence suggests that this compound hydrobromide also exerts effects on ion channels. It has been described as a potent pulmonary vasodilator. medchemexpress.com This vasodilatory effect is attributed to its ability to activate Kv (voltage-gated potassium) channels and block voltage-gated, receptor-operated, and store-operated Ca2+ (calcium) channels. medchemexpress.com The modulation of these ion channels can lead to changes in cellular membrane potential and intracellular calcium concentrations, which are key events in various physiological responses, including the regulation of vascular tone. Further investigation is needed to fully characterize the scope of this compound's effects on different types of ion channels and the resulting physiological consequences in various tissues and disease states.

Kv Channel Activation

Recent research has identified this compound hydrobromide as a potent activator of voltage-gated potassium (Kv) channels. This activation contributes to its vasodilatory effects, particularly in the pulmonary vasculature. Studies have shown that this compound mediates pulmonary vasodilation by activating Kv channels in pulmonary artery smooth muscle cells (PASMCs) medchemexpress.comresearchgate.net. The opening of these channels leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. This change in membrane potential results in the closure of voltage-dependent calcium channels, a decrease in intracellular calcium concentration, and subsequent smooth muscle relaxation and vasodilation.

Table 1: Effect of this compound Hydrobromide on Kv Channels

| Mechanism | Affected Cell Type | Physiological Outcome |

|---|

Ca2+ Channel Blocking

In addition to activating Kv channels, this compound hydrobromide also exerts its effects by blocking various types of calcium (Ca2+) channels. It has been demonstrated to inhibit voltage-gated, receptor-operated, and store-operated Ca2+ channels in PASMCs medchemexpress.comresearchgate.net. The elevation of intracellular free Ca2+ concentration in these cells is a primary trigger for vasoconstriction and a key stimulus for cellular proliferation and migration, both of which are central to vascular remodeling researchgate.net. By blocking these channels, this compound hydrobromide helps to restore normal intracellular Ca2+ levels, thereby contributing to its vasodilatory and anti-proliferative properties researchgate.net.

Table 2: this compound Hydrobromide's Blocking Action on Ca2+ Channels

| Channel Type Blocked | Affected Cell Type | Cellular Effect |

|---|---|---|

| Voltage-gated Ca2+ channels | Pulmonary Artery Smooth Muscle Cells (PASMCs) | Inhibition of Ca2+ influx |

| Receptor-operated Ca2+ channels | Pulmonary Artery Smooth Muscle Cells (PASMCs) | Inhibition of Ca2+ influx |

Activation of Integrated Stress Response and Metabolic Regulators (FGF21, GDF15)

This compound is a known activator of the integrated stress response (ISR), a crucial signaling pathway that helps cells adapt to various stress conditions. The ISR is initiated by several kinases, and its activation leads to a global reduction in protein synthesis while promoting the translation of specific stress-responsive genes.

Research has shown that this compound's activation of the ISR can have therapeutic benefits, particularly in the context of metabolic diseases. This activation is linked to the induction of two important metabolic regulators: Fibroblast Growth Factor 21 (FGF21) and Growth Differentiation Factor 15 (GDF15). Both FGF21 and GDF15 are stress-responsive cytokines that are induced downstream of the ISR and are recognized for their roles in improving systemic metabolic health nih.govnih.govmdpi.com. They have been shown to modulate energy balance and glucose homeostasis. The pharmacological administration and endogenous upregulation of FGF21 and GDF15 are associated with resistance to diet-induced obesity, improved glucose tolerance, and increased insulin (B600854) sensitivity nih.govnih.gov.

Table 3: this compound Hydrobromide and the Integrated Stress Response

| Action | Signaling Pathway | Key Downstream Mediators | Metabolic Outcomes |

|---|

Preclinical Research Applications of Halofuginone Hydrobromide

Antifibrotic Research

Preclinical studies have consistently demonstrated the antifibrotic efficacy of halofuginone (B1684669). Its primary mechanism of action involves the inhibition of collagen type I synthesis and the prevention of the differentiation of fibroblasts into myofibroblasts, which are the primary cells responsible for ECM deposition in fibrotic tissues. nih.govmdpi.com

The transformation of fibroblasts into activated myofibroblasts is a critical event in the pathogenesis of fibrosis. This compound interferes with this process through distinct molecular mechanisms, primarily by targeting the Transforming Growth Factor-beta (TGF-β) signaling pathway and by activating the amino acid starvation response (AAR).

One of the principal mechanisms is the inhibition of Smad3 phosphorylation. mdpi.comnih.govresearchgate.netnih.gov TGF-β signaling, a key driver of fibrosis, initiates a cascade that leads to the phosphorylation of Smad proteins. This compound specifically prevents the phosphorylation of Smad3, a crucial downstream mediator. researchgate.netnih.govnih.govtau.ac.il This inhibition prevents the Smad complex from translocating to the nucleus, thereby blocking the transcription of pro-fibrotic genes, including those responsible for myofibroblast differentiation like alpha-smooth muscle actin (α-SMA). researchgate.netnih.govnih.gov

Additionally, this compound has been shown to inhibit the differentiation of pro-inflammatory T helper 17 (Th17) cells. mdpi.comnih.govnih.gov This is achieved by activating the AAR pathway. nih.govnih.gov this compound inhibits prolyl-tRNA synthetase (ProRS), an enzyme that attaches proline to its corresponding tRNA molecule. mdpi.comnih.govnih.govmdpi.comresearchgate.net This inhibition mimics a state of proline deprivation, triggering the AAR, which in turn selectively blocks the development of Th17 cells, key regulators of autoimmune inflammation that contribute to the fibrotic process. mdpi.comnih.govnih.gov

Table 1: Key Mechanisms of this compound in Inhibiting Fibroblast-to-Myofibroblast Transition

| Mechanism | Description | Key Molecular Targets |

|---|---|---|

| TGF-β/Smad Pathway Inhibition | Prevents the phosphorylation of Smad3, blocking its translocation to the nucleus and subsequent activation of pro-fibrotic gene transcription. mdpi.comnih.govresearchgate.netnih.govnih.govnih.gov | Smad3 |

| Amino Acid Starvation Response (AAR) Activation | Inhibits prolyl-tRNA synthetase (ProRS), mimicking proline starvation. This activates the AAR, which selectively inhibits the differentiation of pro-inflammatory Th17 cells. mdpi.comnih.govnih.govnih.govnih.gov | Prolyl-tRNA synthetase (ProRS) |

This compound is recognized as a specific and potent inhibitor of collagen type I synthesis. nih.govnih.govnih.govnih.govnih.gov This effect is a direct consequence of its interference with the TGF-β/Smad3 signaling pathway, which is the primary regulator of collagen gene expression. By inhibiting Smad3 phosphorylation, this compound effectively represses the gene expression of the alpha 1 chain of collagen type I (COL1A1). nih.govresearchgate.netnih.gov

This inhibitory effect has been observed at very low concentrations in various cell cultures, including avian and mammalian skin fibroblasts. nih.gov Research has demonstrated that this compound can attenuate the incorporation of proline into collagenase-digestible proteins without affecting the production of other proteins, cell proliferation, or collagen degradation. nih.gov In studies involving human corneal fibroblasts, this compound significantly reduced the TGF-β-induced expression of type I collagen. nih.gov This specific downregulation of collagen type I gene transcription is a cornerstone of its antifibrotic potential. nih.govnih.gov

Table 2: Preclinical Evidence of this compound's Effect on Collagen Type I Synthesis

| Cell/Tissue Model | Research Finding |

|---|---|

| Avian Skin Fibroblasts | Attenuated the incorporation of [3H]proline into collagenase-digestible proteins at concentrations as low as 10⁻¹¹ M. nih.gov |

| Human Corneal Fibroblasts | Significantly reduced TGF-β-induced expression of type I collagen. nih.gov |

| Rat Urethral Fibroblasts | Inhibited collagen secretion at a concentration of 10⁻⁸ M due to inhibition of collagen alpha1(I) gene expression. nih.gov |

| Dimethylnitrosamine-Induced Liver Fibrosis (Rat) | Almost completely prevented the increase in collagen type I gene expression. nih.gov |

The antifibrotic activity of this compound hydrobromide has been evaluated in various preclinical animal models of organ-specific fibrosis, demonstrating its potential to mitigate tissue scarring in the liver, lungs, and pancreas.

The efficacy of this compound has been studied in rodent models of pulmonary fibrosis, most commonly induced by the chemotherapeutic agent bleomycin. One study in rats with bleomycin-induced pulmonary fibrosis found that this compound administration significantly reduced fibrosis compared to untreated controls, as determined by collagen content in the lungs and histological examination. nih.gov However, conflicting results exist, with another study on bleomycin-induced lung injury in Sprague-Dawley rats reporting that this compound treatment did not affect the overt signs of lung injury or fibrosis. nih.gov These differing outcomes suggest that the therapeutic effect may depend on the specific experimental conditions.

In preclinical models of pancreatic fibrosis, this compound has shown promise in preventing the activation of pancreatic stellate cells (PSCs), which are the primary source of ECM proteins in the pancreas. nih.govtau.ac.ilnih.gov In a mouse model of cerulein-induced pancreatitis, this compound prevented the increase in collagen synthesis and inhibited Smad3 phosphorylation, leading to the inhibition of PSC activation and the prevention of fibrosis. nih.govtau.ac.il Another study utilizing a severe hyperstimulation and obstruction pancreatitis (SHOP) model in rats found that this compound was effective in reducing pancreatic inflammation, acinar atrophy, and fibrosis. nih.gov These findings indicate that by inhibiting PSC activation, this compound can reduce pancreatic tumor development, for which the ECM produced by these cells is essential. nih.gov

Table 3: Summary of this compound Efficacy in Organ-Specific Fibrosis Models

| Organ | Animal Model | Inducing Agent | Key Findings |

|---|---|---|---|

| Liver | Rat | Dimethylnitrosamine (DMN) | Prevented increased collagen type I gene expression and reduced liver collagen content. nih.gov |

| Lung | Rat | Bleomycin | Significantly reduced fibrosis in one study nih.gov; showed no effect on fibrosis in another study nih.gov. |

| Pancreas | Mouse, Rat | Cerulein, SHOP Model | Prevented increased collagen synthesis by inhibiting pancreatic stellate cell (PSC) activation nih.govtau.ac.il; reduced inflammation and fibrosis nih.gov. |

Efficacy in Models of Organ-Specific Fibrosis

Renal Fibrosis (Diabetic Nephropathy) Models

This compound hydrobromide has been investigated in preclinical models of renal fibrosis, particularly those mimicking diabetic nephropathy, for its potential to mitigate the pathological changes associated with this condition. Research in this area has primarily focused on the compound's ability to interfere with key fibrotic pathways, reduce the accumulation of extracellular matrix (ECM), and alleviate oxidative stress.

In a prominent model using db/db mice, a strain that spontaneously develops obesity, insulin (B600854) resistance, and diabetic nephropathy, this compound demonstrated a significant ability to prevent ECM deposition. nih.gov The mechanism behind this effect was linked to the inhibition of the transforming growth factor-beta (TGF-β) signaling pathway, a central mediator of fibrosis. nih.govnih.govnih.gov Specifically, this compound was found to suppress the TGF-β1-induced phosphorylation of Smad2 in cultured mesangial cells and decrease the expression of the TGF-β type II receptor. nih.gov This interruption of the TGF-β/Smad cascade leads to a downstream reduction in the synthesis of key ECM components.

Further studies have elaborated on these findings, showing that this compound inhibits the expression of type I collagen and fibronectin, two major proteins that accumulate in the glomeruli and tubulointerstitium during diabetic nephropathy. nih.gov In vivo experiments with db/db mice confirmed that treatment with this compound suppressed the characteristic mesangial expansion and overexpression of fibronectin in the kidneys. nih.gov

Beyond its direct impact on the TGF-β pathway, this compound has shown broader effects relevant to renal protection. In rat renal papillary fibroblasts, it inhibited proliferation in a dose-dependent manner and reduced the activity of matrix metalloproteinase-2 (MMP-2), an enzyme involved in ECM turnover. nih.govnih.gov Additionally, studies have revealed that this compound can reduce oxidative stress within the glomeruli of diabetic mice, a key contributor to renal damage in diabetic nephropathy. nih.gov This was evidenced by reduced levels of urinary 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a marker of oxidative DNA damage. nih.gov

The collective findings from these preclinical models suggest that this compound hydrobromide exerts its renoprotective effects through a multi-pronged approach: inhibiting the pivotal TGF-β/Smad signaling pathway, consequently reducing ECM protein synthesis and deposition, and mitigating oxidative stress.

Table 1: Summary of this compound Hydrobromide Effects in Preclinical Renal Fibrosis Models

| Model System | Key Findings | Mechanism of Action | Reference |

| db/db Mice (Diabetic Nephropathy) | Suppressed mesangial expansion and fibronectin overexpression; Prevented ECM deposition. | Inhibited TGF-β1 signaling; Suppressed Smad2 phosphorylation; Decreased TGF-β type II receptor expression. | nih.gov |

| Cultured Rat Mesangial Cells | Inhibited TGF-β1-induced type I collagen and fibronectin expression. | Suppressed Smad2 phosphorylation. | nih.gov |

| Rat Renal Papillary Fibroblasts | Inhibited cell proliferation and MMP-2 activity. | Not specified in detail, but noted as an inhibitor of collagen α1(I) expression. | nih.govnih.gov |

| db/db Mice (Diabetic Nephropathy) | Reduced oxidative stress in the glomerulus. | Not fully elucidated, but observed alongside anti-fibrotic effects. | nih.gov |

Cutaneous Fibrosis (Scleroderma) Models

The anti-fibrotic properties of this compound hydrobromide have been extensively evaluated in preclinical models of cutaneous fibrosis, with a significant focus on scleroderma, an autoimmune disease characterized by excessive collagen deposition in the skin and internal organs. The primary models used in this research include the tight-skin (Tsk) mouse and the chronic graft-versus-host disease (cGvHD) model, both of which recapitulate key pathological features of human scleroderma.

In the Tsk mouse model, which spontaneously develops skin sclerosis due to a genetic defect, this compound has demonstrated notable efficacy. Both systemic and topical administration of the compound were shown to prevent the development of cutaneous hyperplasia (dermal fibrosis) and reduce skin thickness. nih.govnih.govnih.govnih.govnih.gov This therapeutic effect was directly correlated with a significant reduction in collagen content and a decrease in the expression of the collagen alpha-1(I) gene within the skin. nih.govnih.gov Studies showed that this compound treatment led to a decreased number of cells actively synthesizing collagen gene transcripts. nih.govnih.gov

The underlying mechanism for these effects has been pinpointed to the inhibition of the TGF-β signaling pathway. Specifically, this compound was found to block the TGF-β-induced phosphorylation and subsequent activation of Smad3, a key downstream mediator in the fibrotic cascade. nih.govnih.govnih.gov This inhibition was shown to be specific to Smad3, as the activation of Smad2 was not affected. nih.gov By blocking Smad3 activation, this compound effectively reduces the promoter activity of type I collagen genes, thereby decreasing the synthesis of type I collagen by fibroblasts. nih.gov

Similar anti-fibrotic effects were observed in the murine cGvHD model, another well-established model for scleroderma. Daily injections of this compound abrogated the increase in skin collagen, prevented the thickening of the dermis, and preserved the subdermal fat layer, all of which are characteristic pathological changes in this model. nih.gov

Interestingly, research using a bleomycin-induced scleroderma model yielded different results. In this model, where dermal sclerosis is induced by repeated local injections of the chemotherapy agent bleomycin, this compound did not suppress the development of skin fibrosis under the experimental conditions used. drugbank.com This suggests that the efficacy of this compound may be dependent on the specific pathogenic mechanisms driving the fibrotic process in different models.

Table 2: Summary of this compound Hydrobromide Effects in Preclinical Cutaneous Fibrosis Models

| Model System | Key Findings | Mechanism of Action | Reference |

| Tight-Skin (Tsk) Mouse | Prevented skin sclerosis; Reduced cutaneous hyperplasia and dermis width; Decreased skin collagen content. | Inhibited collagen type I synthesis; Blocked TGF-β-mediated Smad3 phosphorylation. | nih.govnih.govnih.govnih.govnih.gov |

| Murine Chronic Graft-versus-Host Disease (cGvHD) | Abrogated the increase in skin collagen; Prevented dermal thickening. | Inhibited collagen type I synthesis via the TGF-β/Smad3 pathway. | nih.govnih.govnih.gov |

| Bleomycin-Induced Scleroderma Mouse | Did not suppress the development of dermal sclerosis. | Mechanism not applicable as no effect was observed. | drugbank.com |

| Fibroblast Cultures (from Tsk mice) | Reduced collagen synthesis; Reduced promoter activity of type I collagen genes. | Blocked TGF-β-induced Smad3 activation. | nih.gov |

Musculoskeletal Fibrosis (Duchenne Muscular Dystrophy, Osteoarthritis) Models

This compound hydrobromide has been investigated for its therapeutic potential in musculoskeletal conditions characterized by fibrosis and tissue degradation, namely Duchenne Muscular Dystrophy (DMD) and Osteoarthritis (OA).

Duchenne Muscular Dystrophy (DMD) Models

In the context of DMD, research has utilized the mdx mouse, the most common animal model for this disease, which exhibits progressive muscle degeneration and fibrosis, particularly in the diaphragm and cardiac muscles. Studies have consistently shown that this compound treatment prevents the age-dependent increase in collagen synthesis and reduces muscle fibrosis in mdx mice. nih.govnih.govnih.gov This anti-fibrotic effect is associated with improved muscle histopathology, including a decrease in degenerated areas and an increase in myofiber diameters. nih.govnih.govdrugbank.com

Functionally, the reduction in muscle fibrosis translates to improved muscle performance. This compound-treated mdx mice demonstrated enhanced motor coordination and balance. nih.govnih.govnih.govdrugbank.com Furthermore, significant improvements in cardiac muscle function were observed, addressing the life-threatening cardiomyopathy that is a hallmark of DMD. nih.govnih.gov The primary mechanism of action in this model is the inhibition of the TGF-β signaling pathway through the prevention of Smad3 phosphorylation in both skeletal and cardiac muscle cells. nih.govnih.govnih.gov

A notable finding is the differential activity of this compound's enantiomers. Studies have shown that the (+)-enantiomer is more effective than the racemic mixture in reducing collagen content and improving motor coordination, while the (-)-enantiomer showed no significant effect. nih.govdrugbank.com

Osteoarthritis (OA) Models

In preclinical models of OA, typically induced in rodents by anterior cruciate ligament transection (ACLT), this compound has been shown to attenuate disease progression. nih.govnih.govnih.govfrontiersin.org Treatment with this compound led to the preservation of articular cartilage and the attenuation of subchondral bone deterioration. nih.govfrontiersin.org This resulted in significantly lower OA scores, indicating less severe joint damage. nih.govnih.govfrontiersin.org

At the molecular level, this compound treatment was found to decrease the expression of key catabolic and hypertrophic markers in cartilage, such as matrix metalloproteinase-13 (MMP-13), ADAMTS5, and collagen X. nih.govnih.govfrontiersin.org Concurrently, it increased the levels of protective and anabolic molecules like lubricin, collagen II, and aggrecan. nih.govfrontiersin.org

The protective effects of this compound in OA models are also linked to its inhibition of TGF-β signaling, specifically by suppressing Smad2/3 phosphorylation in the subchondral bone. nih.govnih.govfrontiersin.org This action helps to restore normal, coupled bone remodeling. Additionally, this compound was found to suppress the differentiation of pro-inflammatory Th17 cells and reduce aberrant angiogenesis (H-type vessel formation) in the subchondral bone, both of which are implicated in the pathogenesis of OA. nih.govnih.gov

Table 3: Summary of this compound Hydrobromide Effects in Preclinical Musculoskeletal Fibrosis Models

| Condition | Model System | Key Findings | Mechanism of Action | Reference |

| Duchenne Muscular Dystrophy | mdx Mouse | Prevented muscle fibrosis (diaphragm, cardiac); Improved muscle histopathology; Enhanced motor coordination and cardiac function. | Inhibited TGF-β signaling via suppression of Smad3 phosphorylation. | nih.govnih.govnih.gov |

| mdx Mouse | (+)-enantiomer was more effective than racemic form in reducing fibrosis and improving motor coordination. | Stereospecific inhibition of the target pathway. | nih.govdrugbank.com | |

| Osteoarthritis | ACLT Rodent Model | Attenuated articular cartilage degeneration; Preserved subchondral bone architecture; Reduced OA scores. | Inhibited TGF-β/Smad2/3 signaling in subchondral bone; Suppressed Th17 differentiation and angiogenesis. | nih.govnih.govnih.govfrontiersin.org |

| ACLT Rodent Model | Decreased MMP-13, ADAMTS5, Collagen X; Increased Lubricin, Collagen II, Aggrecan. | Modulation of catabolic and anabolic pathways in cartilage. | nih.govfrontiersin.org |

Adhesion and Graft-versus-Host Disease Models

This compound hydrobromide's anti-fibrotic properties have been explored in preclinical settings beyond organ-specific fibrosis, including the prevention of postoperative adhesions and the mitigation of fibrotic complications in graft-versus-host disease (GvHD).

Adhesion Models

Postoperative adhesions, which are bands of fibrous scar tissue that form between organs, are a common complication of abdominal surgery. The formation of these adhesions is critically dependent on the deposition of collagen. In a rat model where abdominal adhesions were induced by surgical scraping of the cecum, this compound demonstrated a significant ability to prevent their formation. nih.govnih.gov Both intraperitoneal and oral administration of the compound resulted in a marked reduction in the number and severity of adhesions. nih.govnih.gov

Graft-versus-Host Disease (GvHD) Models

Chronic GvHD (cGvHD) is a serious complication of allogeneic hematopoietic cell transplantation, and is often characterized by progressive, multi-organ fibrosis that resembles scleroderma. In murine models of cGvHD, which display many features of the human disease including skin fibrosis, this compound has been shown to be effective in reducing collagen synthesis. nih.govnih.gov

The anti-fibrotic action of this compound in the cGvHD model is attributed to its well-established mechanism of inhibiting the TGF-β signaling pathway. nih.govnih.gov By blocking the phosphorylation of the downstream mediator Smad3, this compound curtails the excessive production of type I collagen that drives the fibrotic pathology in cGvHD. nih.govnih.gov These findings suggest that by targeting the common pathway of collagen deposition, this compound may be able to ameliorate the fibrotic manifestations of this complex immunological disorder.

Table 4: Summary of this compound Hydrobromide Effects in Adhesion and GvHD Models

| Model System | Key Findings | Mechanism of Action | Reference |

| Rat Postoperative Abdominal Adhesion Model | Significantly reduced the number and severity of adhesions. | Inhibited collagen type I synthesis; Prevented upregulation of collagen α1(I) gene expression. | nih.govnih.gov |

| Rat Cecal Abrasion Model | This compound-infused keratin (B1170402) hydrogel significantly reduced adhesion formation. | Local inhibition of collagen type I synthesis. | nih.gov |

| Murine Chronic Graft-versus-Host Disease (cGvHD) Model | Decreased collagen synthesis, mitigating fibrotic manifestations. | Inhibited TGF-β-dependent Smad3 phosphorylation. | nih.govnih.gov |

Antineoplastic Research

Mechanisms of Antiproliferative Activity

This compound hydrobromide has demonstrated significant antiproliferative activity across a range of cancer types in preclinical studies. Its effects are not attributed to a single mechanism but rather to the modulation of multiple, interconnected signaling pathways that are crucial for cancer cell proliferation, survival, and interaction with the tumor microenvironment.

A primary mechanism is the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway . TGF-β plays a dual role in cancer, acting as a tumor suppressor in early stages but promoting tumor progression, invasion, and metastasis in advanced stages. frontiersin.org this compound disrupts this pro-tumorigenic signaling by inhibiting the phosphorylation of downstream mediators Smad2 and Smad3, increasing the expression of the inhibitory Smad7, and reducing the protein levels of the TGF-β type II receptor. nih.govnih.gov This blockade has been shown to reduce the expression of TGF-β target genes that promote bone metastases in melanoma and breast cancer models. nih.govnih.gov

This compound also exerts its effects by inhibiting key pro-survival and proliferation pathways , such as the PI3K/Akt/mTOR and MAPK/ERK pathways. nih.govnih.gov In colorectal cancer models, this compound was shown to downregulate the Akt/mTORC1 signaling pathway, which is central to the "Warburg effect," a state of altered glucose metabolism that fuels rapid cancer cell proliferation. nih.govresearchgate.net In hepatocellular carcinoma and uterine leiomyoma cells, inhibition of the MEK/ERK and JNK signaling pathways has been observed. nih.govnih.gov

Another distinct mechanism is the activation of the Amino Acid Starvation Response (AAR) . This compound binds to and inhibits glutamyl-prolyl-tRNA synthetase (EPRS), which leads to an accumulation of uncharged tRNA for proline. nih.gov This mimics a state of amino acid deprivation, triggering the AAR. This response can selectively inhibit the differentiation of pro-inflammatory Th17 cells, which are implicated in certain autoimmune diseases and cancers, and can also lead to a general halt in protein translation, thereby contributing to its antiproliferative effects. nih.govnih.gov

Furthermore, this compound's antiproliferative action extends to the tumor microenvironment. It is a potent inhibitor of angiogenesis , the formation of new blood vessels essential for tumor growth and metastasis. nih.govdrugbank.com This is achieved, in part, by inhibiting the expression of collagen type I and matrix metalloproteinase-2 (MMP-2), which are crucial for stromal support and vascular development. drugbank.com Additionally, this compound directly targets cancer-associated fibroblasts (CAFs) , inhibiting their proliferation and activation, which in turn reduces their ability to promote cancer cell migration and invasion, as demonstrated in oral squamous cell carcinoma models. frontiersin.org

Table 5: Summary of Antiproliferative Mechanisms of this compound Hydrobromide

| Mechanism | Key Molecular Effects | Cancer Models | Reference |

| Inhibition of TGF-β Signaling | Inhibits Smad2/3 phosphorylation; Increases Smad7 expression; Reduces TGF-β RII protein. | Lung Cancer, Breast Cancer, Prostate Cancer, Melanoma | nih.govnih.govnih.gov |

| Inhibition of PI3K/Akt/mTOR Pathway | Downregulates phosphorylation of Akt, mTOR, p70S6K, and 4EBP1. | Colorectal Cancer, Esophageal Squamous Cell Carcinoma | nih.govnih.govresearchgate.net |

| Inhibition of MAPK/ERK Pathway | Inhibits MEK/ERK phosphorylation; Upregulates JNK phosphorylation. | Hepatocellular Carcinoma, Uterine Leiomyoma | nih.govnih.gov |

| Activation of Amino Acid Starvation Response (AAR) | Inhibits glutamyl-prolyl-tRNA synthetase (EPRS), mimicking proline starvation. | T-cells (relevant to inflammation-associated cancers) | nih.govnih.gov |

| Inhibition of Angiogenesis | Inhibits collagen type I and MMP-2 expression; Reduces tumor vascularization. | Metastatic Brain Tumor | nih.govdrugbank.com |

| Targeting of Cancer-Associated Fibroblasts (CAFs) | Inhibits CAF viability and proliferation; Reduces α-SMA, FSP-1 expression. | Oral Squamous Cell Carcinoma | frontiersin.org |

Induction of Apoptosis in Cancer Cell Lines

One of the central mechanisms by which this compound induces apoptosis is through the activation of the caspase cascade . In hepatocellular carcinoma (HepG2) cells, treatment with this compound led to an increased proportion of cleaved (active) forms of key executioner and initiator caspases, including caspase-3, caspase-8, and caspase-9. nih.gove-century.us The cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis and a substrate of activated caspase-3, was also observed. nih.gove-century.us This indicates that this compound can trigger both the extrinsic (caspase-8 dependent) and intrinsic (caspase-9 dependent) apoptotic pathways.

The induction of the intrinsic, mitochondria-mediated apoptotic pathway has been further detailed in breast cancer cells. In MDA-MB-231 triple-negative breast cancer cells, this compound was shown to induce apoptosis by disrupting the mitochondrial membrane potential. nih.gov This disruption is often a point of no return in the apoptotic process, leading to the release of pro-apoptotic factors from the mitochondria into the cytoplasm. This same study also found that this compound treatment enhanced the formation of reactive oxygen species (ROS), which can cause cellular damage and serve as a potent trigger for apoptosis. nih.gov

This compound also influences the expression of proteins belonging to the B-cell lymphoma 2 (Bcl-2) family, which are critical regulators of apoptosis. In HepG2 cells, this compound treatment resulted in the downregulation of anti-apoptotic proteins such as Mcl-1 and c-IAP1, thereby shifting the cellular balance in favor of apoptosis. nih.gove-century.us

Furthermore, this compound's influence on signaling pathways contributes to its pro-apoptotic effects. In human uterine leiomyoma cells, the induction of apoptosis by this compound was linked to its activity on the mitogen-activated protein kinase (MAPK) and sarcoma (SRC) signaling pathways. nih.gov In melanoma cells, an increase in apoptosis was observed in conjunction with the inhibition of the pro-survival TGF-β signaling pathway. nih.gov In some cancer cell lines, this compound's pro-apoptotic effect is also associated with cell cycle arrest, typically in the G0/G1 phase, which prevents cells from progressing through the cell cycle and can make them more susceptible to apoptotic signals. nih.govnih.gov

Table 6: Summary of Pro-Apoptotic Mechanisms of this compound Hydrobromide in Cancer Cell Lines

| Cancer Cell Line | Key Findings | Molecular Mechanisms | Reference |

| Hepatocellular Carcinoma (HepG2) | Induced apoptosis and G0/G1 cell cycle arrest. | Increased cleavage of Caspase-3, -8, -9, and PARP; Downregulated Mcl-1 and c-IAP1. | nih.gove-century.us |

| Breast Cancer (MDA-MB-231, MCF-7) | Induced apoptosis; Inhibited cell growth. | Disrupted mitochondrial membrane potential; Enhanced reactive oxygen species (ROS) formation. | nih.gov |

| Melanoma (1205Lu) | Increased cell apoptosis. | Linked to inhibition of TGF-β signaling. | nih.gov |

| Human Uterine Leiomyoma | Induced apoptosis. | Mediated through MAPK and SRC signaling pathways. | nih.gov |

| Colorectal Cancer (SW480, HCT116) | Induced apoptosis and increased ROS levels. | Associated with inhibition of Akt/mTORC1 signaling. | nih.govresearchgate.net |

Cell Cycle Arrest in Neoplastic Cells

This compound hydrobromide has demonstrated the ability to halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 or G1/G0 phase. This interruption of the cell division process is a key mechanism of its anti-neoplastic activity.

In hepatocellular carcinoma HepG2 cells, this compound treatment led to an increase in the proportion of cells in the G0/G1 phase in a dose-dependent manner. This cell cycle arrest is associated with the upregulation of negative cell cycle regulatory proteins p15 (B1577198) and p21. The protein p21 is a crucial inhibitor of cyclin-dependent kinases (CDKs), which are essential for the progression of the cell cycle from the G1 to the S phase. Similarly, in colorectal cancer cells, this compound treatment resulted in cell cycle arrest in the G1/G0 phase.

Furthermore, studies combining this compound with artemisinin (B1665778) in various cancer cell lines showed a synergistic effect in arresting cells at the G1/G0 phase, which was linked to increased levels of the CDK2 inhibitors p21Cip1 and p27Kip1. Research in mantle cell lymphoma has also pointed to a G1 accumulation in cells exposed to this compound, associated with a post-transcriptional down-regulation of cyclin D1. Cyclin D1 is a key regulator that, when overexpressed, can drive uncontrolled cell proliferation.

Modulation of Cancer Cell Migration and Invasion

A critical aspect of cancer progression is the ability of tumor cells to migrate and invade surrounding tissues. This compound hydrobromide has been shown to effectively modulate these processes in various cancer models.

One of the key mechanisms by which this compound exerts this effect is through the inhibition of matrix metalloproteinases (MMPs), enzymes that are crucial for the degradation of the extracellular matrix (ECM), a necessary step for cell invasion. In bladder carcinoma cells, this compound was found to inhibit the expression of the MMP-2 gene at the transcriptional level, leading to a failure of these cells to invade through a reconstituted basement membrane. Similarly, in a preclinical model of osteosarcoma, this compound inhibited key targets involved in metastasis dissemination, such as MMP-2.

Studies in oral squamous cell carcinoma (OSCC) have revealed that this compound can indirectly inhibit cancer cell migration and invasion by targeting cancer-associated fibroblasts (CAFs). This compound was observed to attenuate the promoting effect of CAFs on OSCC cell migration and invasion, a process linked to the inhibition of MMP2 secretion. Furthermore, in breast cancer cells, this compound has been reported to inhibit migration and invasion by downregulating the expression of matrix metalloproteinase-9.

The inhibitory effect of this compound on cell migration and invasion is a critical component of its potential anti-cancer activity, as these processes are fundamental to tumor progression and metastasis.

Anti-Angiogenic Mechanisms in the Tumor Microenvironment

The formation of new blood vessels, a process known as angiogenesis, is essential for tumor growth and survival, supplying tumors with necessary oxygen and nutrients. This compound hydrobromide has demonstrated significant anti-angiogenic properties by interfering with this process within the tumor microenvironment.

In models of bladder carcinoma, oral administration of this compound led to a marked decrease in blood vessel density within the tumor tissue. This anti-angiogenic effect was further supported by in vitro studies showing inhibition of microvessel formation. The compound's ability to inhibit collagen synthesis is also thought to contribute to its anti-angiogenic activity.

Research in a transgenic mouse model of mammary cancer showed that this compound inhibits tumor growth by decreasing tumor angiogenesis. This effect was observed to be independent of thrombospondin-1, a known inhibitor of angiogenesis, suggesting that this compound may act through alternative pathways. One of the proposed mechanisms for its anti-angiogenic effect is the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway. This compound has been identified as an inhibitor of the TGF-β/Smad3 cascade, which plays a role in angiogenesis.

By disrupting the formation of new blood vessels, this compound can effectively starve tumors, thereby inhibiting their growth and potential for metastasis. This targeting of the tumor microenvironment is a key aspect of its preclinical anti-cancer profile.

Antimetastatic Properties

Metastasis, the spread of cancer cells from the primary tumor to distant organs, is a major cause of cancer-related mortality. Preclinical studies have consistently demonstrated the antimetastatic properties of this compound hydrobromide across various cancer types.

In a preclinical model of osteosarcoma, in vivo experiments showed that this compound reduces the development of lung metastases. This effect is attributed to its ability to target both the tumor cells and the tumor microenvironment. This compound inhibits the TGF-β/Smad3 cascade and the activity of key molecules involved in the metastatic process, such as MMP-2.

Similarly, in a rat model of chemically induced hepatocellular carcinoma, this compound was found to suppress lung metastasis, an effect linked to the inhibition of MMPs. In bladder carcinoma, this compound demonstrated a potent antimetastatic activity, primarily due to the transcriptional suppression of the MMP-2 gene, which leads to decreased enzymatic activity, matrix degradation, and tumor cell extravasation.

Studies on oral squamous cell carcinoma have also shown that this compound administration can inhibit lymph node metastasis in an in vivo model. Furthermore, research in breast cancer has indicated that this compound can effectively impede lung metastasis. The antimetastatic effects of this compound are often linked to its inhibition of signaling pathways such as the TGF-β/Smad cascade.

Studies in Specific Cancer Models

The preclinical efficacy of this compound hydrobromide has been investigated in various specific cancer models, providing valuable insights into its potential therapeutic applications.

Breast Cancer (e.g., Triple-Negative Breast Cancer) Models

In the context of breast cancer, particularly the aggressive triple-negative breast cancer (TNBC) subtype, this compound has shown promising results. Studies have demonstrated that this compound can inhibit the growth of breast cancer cells, including TNBC cells, in a time- and concentration-dependent manner.

Encapsulating this compound hydrobromide in polymeric micelles (HTPMs) has been shown to enhance its efficacy against TNBC cells. These HTPMs induced cell cycle arrest and apoptosis in MDA-MB-231 TNBC cells. In vivo studies using a breast cancer-bearing mouse model established with MDA-MB-231 cells demonstrated that HTPMs exerted a stronger tumor inhibition rate compared to free this compound.

Furthermore, orally administered HTPMs have shown enhanced absorption and efficacy with reduced toxicity and metastasis in TNBC models. These formulations were effective in impeding the lung metastasis of TNBC in orthotopic mouse models. The mechanism behind this is partly attributed to the inhibition of the TGF-β/Smad3 cascade.

Osteosarcoma Models

Osteosarcoma is the most common primary malignant bone tumor in children and adolescents. Preclinical studies using osteosarcoma models have highlighted the potential of this compound as a therapeutic agent.

In a preclinical mouse model of osteosarcoma, this compound treatment was found to significantly inhibit primary tumor growth and the development of lung metastases. In vitro experiments revealed that this compound decreases the viability of osteosarcoma cell lines by inducing apoptosis.

The anti-tumor activity of this compound in osteosarcoma is linked to its ability to inhibit the TGF-β/Smad3 signaling pathway, which is known to play a crucial role in the metastatic progression of this cancer. By inhibiting this pathway, this compound affects key targets involved in the dissemination of metastases, such as MMP-2. Moreover, this compound treatment was shown to affect the "vicious cycle" between tumor cells and bone cells, thereby impacting tumor-associated bone destruction. These findings suggest that this compound's dual action on both the tumor cells and the tumor microenvironment makes it a promising candidate for further investigation in osteosarcoma treatment.

Interactive Data Tables

| Cancer Model | Effect | Key Molecular Targets |

|---|---|---|

| Hepatocellular Carcinoma (HepG2) | G0/G1 phase arrest | p15, p21 |

| Colorectal Cancer | G1/G0 phase arrest | - |

| Various Cancer Cell Lines (with Artemisinin) | G1/G0 phase arrest | p21Cip1, p27Kip1 |

| Mantle Cell Lymphoma | G1 phase arrest | Cyclin D1 |

| Cancer Model | Effect | Mechanism |

|---|---|---|

| Bladder Carcinoma | Inhibition of invasion | Transcriptional inhibition of MMP-2 |

| Osteosarcoma | Inhibition of metastasis dissemination | Inhibition of MMP-2 |

| Oral Squamous Cell Carcinoma | Inhibition of migration and invasion | Targeting Cancer-Associated Fibroblasts, inhibition of MMP2 secretion |

| Breast Cancer | Inhibition of migration and invasion | Downregulation of MMP-9 |

| Cancer Model | Effect | Mechanism |

|---|---|---|

| Bladder Carcinoma | Decreased blood vessel density | Inhibition of microvessel formation |

| Mammary Cancer (Transgenic Mouse Model) | Decreased tumor angiogenesis | Inhibition of TGF-β signaling pathway |

| Various Cancers | Inhibition of angiogenesis | Inhibition of TGF-β/Smad3 cascade |

| Cancer Model | Metastatic Site | Mechanism |

|---|---|---|

| Osteosarcoma | Lung | Inhibition of TGF-β/Smad3 cascade, inhibition of MMP-2 |

| Hepatocellular Carcinoma | Lung | Inhibition of MMPs |

| Bladder Carcinoma | - | Transcriptional suppression of MMP-2 |

| Oral Squamous Cell Carcinoma | Lymph Node | - |

| Breast Cancer | Lung | Inhibition of TGF-β/Smad3 cascade |

Hepatocellular Carcinoma and Hepatoma Models

In preclinical studies involving hepatocellular carcinoma (HCC), this compound has demonstrated significant anti-tumor activity. Research on the HepG2 human hepatoma cell line revealed that this compound inhibits cell proliferation in a dose-dependent manner, with a reported half-maximal inhibitory concentration (IC50) of 72.7 nM after 72 hours of treatment. nih.gov

The mechanism of action in HepG2 cells involves the induction of cell cycle arrest at the G0/G1 phase. nih.gov This is accompanied by the upregulation of cell cycle inhibitors p15 and p21. nih.gov Furthermore, this compound treatment leads to apoptosis, as evidenced by an increased proportion of apoptotic cells. nih.gov The apoptotic pathway is activated through the cleavage of caspase-3, caspase-8, caspase-9, and poly (ADP-ribose) polymerase (PARP). nih.gov This process is also associated with the downregulation of anti-apoptotic proteins Mcl-1 and c-IAP1. nih.gov Additionally, this compound has been shown to modulate the JNK and MEK/ERK signaling pathways in these cells. nih.gov

Glioma Models

Preclinical evaluation of this compound in glioma models has primarily involved in vivo studies. In a metastatic rat brain tumor model, treatment with this compound was found to effectively reduce tumor growth and angiogenesis in a dose-dependent manner. nih.gov A study on subcutaneous C6 glioma also demonstrated the inhibitory effects of this compound on tumor growth and vascularization. nih.gov While these studies suggest a potential therapeutic role for this compound in glioma, detailed in vitro studies on specific glioma cell lines such as U87 and C6 are necessary to elucidate the direct cellular and molecular mechanisms of action.

Melanoma Models

In the context of melanoma, this compound has been shown to inhibit the development and progression of bone metastasis. nih.gov In vitro studies using the 1205 Lu human melanoma cell line demonstrated that this compound treatment inhibits cell proliferation. nih.gov